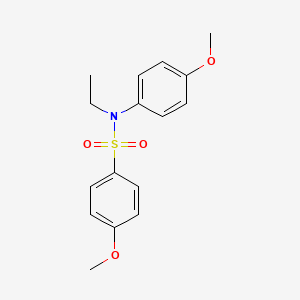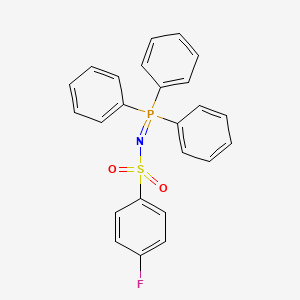
Phosphinic acid, (m-aminophenyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, also known as phenylphosphinic acid, has the chemical formula C₆H₅P(O)(OH). It belongs to the class of organophosphorus compounds and contains both a phosphorus atom and a hydroxyl group. The compound’s structure consists of a phenyl ring attached to a phosphinic acid functional group. Phenylphosphinic acid is a white crystalline solid with a melting point of 83-85 °C .
Vorbereitungsmethoden
Synthetic Routes::
- Phenylphosphinic acid can be synthesized by hydrolyzing phenylphosphonous dichloride with water or an aqueous base. The reaction proceeds as follows:
Hydrolysis of Phenylphosphonous Dichloride (C₆H₅PCl₂): C6H5PCl2+2H2O→C6H5P(O)(OH)+2HCl
Industrial Production:: Phenylphosphinic acid is not commonly produced on an industrial scale. it is available for research purposes.
Analyse Chemischer Reaktionen
Phenylphosphinic acid undergoes various chemical reactions:
Oxidation: It can be oxidized to phenylphosphonic acid (C₆H₅PO₃) using oxidants.
Reduction: Reduction of phenylphosphinic acid yields phenylphosphine (C₆H₅PH₂).
Substitution: It can participate in substitution reactions, such as nucleophilic substitution with alkyl halides.
Common Reagents: Reagents like hydrogen peroxide (H₂O₂) or metal oxidants are used for oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Phenylphosphinic acid finds applications in various fields:
Chemistry: Used as a precursor for synthesizing other phosphorus-containing compounds.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its pharmacological properties.
Industry: Limited industrial applications due to its specialized nature.
Wirkmechanismus
The exact mechanism of phenylphosphinic acid’s effects depends on its specific application. In biological systems, it may interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise mechanisms.
Vergleich Mit ähnlichen Verbindungen
Phenylphosphinic acid is unique due to its combination of a phenyl ring and a phosphinic acid group. Similar compounds include phenylphosphonic acid, phenylphosphine, and other organophosphorus derivatives .
Eigenschaften
CAS-Nummer |
108873-83-2 |
|---|---|
Molekularformel |
C12H12NO2P |
Molekulargewicht |
233.20 g/mol |
IUPAC-Name |
(3-aminophenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C12H12NO2P/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-9H,13H2,(H,14,15) |
InChI-Schlüssel |
RXPMDUZWXQWWHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC(=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B14330605.png)



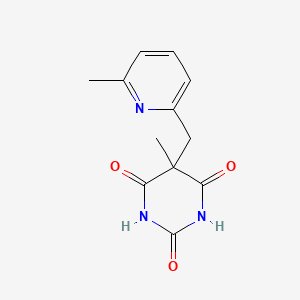
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14330645.png)

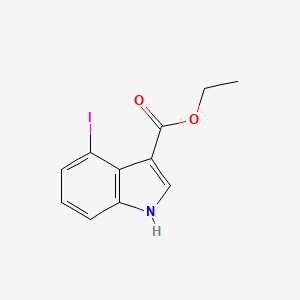

![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol](/img/structure/B14330663.png)
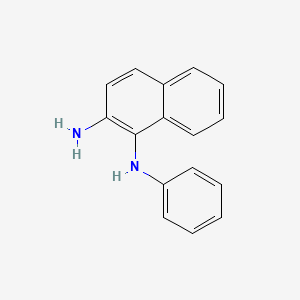
![2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate](/img/structure/B14330680.png)
